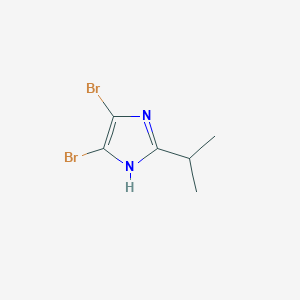

4,5-dibromo-2-isopropyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIKRFHXGZYYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266046 | |

| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-63-7 | |

| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-dibromo-2-isopropyl-1H-imidazole

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthesis pathways for 4,5-dibromo-2-isopropyl-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The document outlines the synthesis of the necessary precursor, 2-isopropyl-1H-imidazole, followed by its regioselective bromination. Detailed experimental protocols, quantitative data, and process visualizations are included to support advanced research and development activities.

Introduction and Core Applications

This compound is a specialized halogenated imidazole derivative. Its primary value in research lies in its role as a precursor for synthesizing novel organic compounds. The dibrominated imidazole core is a key structural feature, particularly for the development of photosensitizers used in Photodynamic Therapy (PDT). The bromine atoms can enhance a molecule's ability to generate singlet oxygen, a highly reactive species crucial for the efficacy of PDT in targeting a broad spectrum of pathogens without inducing drug resistance. Beyond medicinal chemistry, this compound also serves as a versatile scaffold in materials science for creating new functional organic materials.

Primary Synthesis Pathway

The most direct synthesis of this compound involves a two-step process. First, the precursor 2-isopropyl-1H-imidazole is synthesized. Second, this precursor undergoes direct electrophilic bromination to yield the final product.

Step 1: Synthesis of 2-isopropyl-1H-imidazole

One documented method for synthesizing the 2-isopropyl-1H-imidazole precursor is through the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole. This reaction is typically achieved using a nickel catalyst in an ethanol solvent under reflux conditions.

Alternative, more general methods for constructing the 2-substituted imidazole ring include the reaction of an amidine (in this case, isopropylamidine) with an α-haloketone. This process involves a nucleophilic substitution followed by cyclization to form the imidazole ring.

Step 2: Bromination of 2-isopropyl-1H-imidazole

The key to synthesizing the final product is the direct and regioselective bromination of the 2-isopropyl-1H-imidazole precursor at the C4 and C5 positions. The imidazole ring is an electron-rich heterocyclic system, making the C4 and C5 positions particularly susceptible to electrophilic substitution. The direct halogenation of 2-substituted imidazoles is a primary and straightforward route for introducing bromine atoms.

Brominating agents such as N-bromosuccinimide (NBS) are effective for this transformation. The use of a controlled brominating agent like NBS often leads to higher selectivity. The reaction is typically carried out in an aprotic polar solvent to aid in dissolving reactants and stabilizing intermediates. The steric hindrance from the isopropyl group at the C2 position does not prevent substitution at the adjacent C4 and C5 positions.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key compounds in the synthesis pathway.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Yield | Melting Point (°C) | Boiling Point (°C) |

| 2-isopropyl-1H-imidazole | 2-(propan-2-yl)-1H-imidazole | C₆H₁₀N₂ | 110.16 | White to off-white solid | 41% | 129-134 | 256-260 |

| This compound | 4,5-dibromo-2-(propan-2-yl)-1H-imidazole | C₆H₈Br₂N₂ | 267.95 | Not specified | N/A | Not specified | Not specified |

Data sourced from references. Yield for 2-isopropyl-1H-imidazole is from a specific documented synthesis. Data for the final product yield is not explicitly available in the reviewed literature.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-1H-imidazole

-

Reactants:

-

2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol)

-

Ethanol (20 mL)

-

Nickel catalyst (1 g, 10 wt%)

-

-

Procedure:

-

Dissolve 2-isopropyl-4,5-dihydro-1H-imidazole in ethanol in a suitable reaction vessel.

-

Add the nickel catalyst to the solution.

-

Heat the reaction mixture to reflux and maintain for 48 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Remove the insoluble nickel catalyst by filtration.

-

Concentrate the filtrate to dryness under reduced pressure.

-

The resulting white solid is 2-isopropyl-1H-imidazole (Yield: 4 g, 41%).

-

Protocol 2: Synthesis of this compound (Proposed)

This protocol is based on established principles for the dibromination of 2-substituted imidazoles using NBS, as specific conditions for this exact compound are not detailed in the search results.

-

Reactants:

-

2-isopropyl-1H-imidazole (1 equivalent)

-

N-bromosuccinimide (NBS) (2.0 - 2.2 equivalents)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

-

Procedure:

-

Dissolve 2-isopropyl-1H-imidazole in the chosen aprotic polar solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0°C to control the reaction rate and minimize side reactions.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) until TLC analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final high-purity product.

-

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall two-step synthesis pathway for this compound.

Caption: Experimental workflow for the direct bromination of 2-isopropyl-1H-imidazole.

A Comprehensive Technical Guide to 4,5-dibromo-2-isopropyl-1H-imidazole

This technical guide provides an in-depth overview of 4,5-dibromo-2-isopropyl-1H-imidazole, a specialized brominated imidazole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its identifiers, chemical properties, synthesis, and applications.

Identifiers and Chemical Properties

This compound is a high-purity chemical building block used in advanced research and development.[1] Its key identifiers and properties are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 885266-63-7[1][2] |

| IUPAC Name | 4,5-dibromo-2-propan-2-yl-1H-imidazole[1] |

| Synonyms | 4,5-Dibromo-2-isopropylimidazole[2] |

| Molecular Formula | C6H8Br2N2[1][2] |

| Molecular Weight | 267.95 g/mol [1] |

| InChI Key | FRIKRFHXGZYYIL-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the direct halogenation of its precursor, 2-isopropyl-1H-imidazole.[1] This method leverages the electron-rich nature of the imidazole ring, which makes the C4 and C5 positions susceptible to electrophilic attack by brominating agents.[1]

A common strategy for the dibromination of a 2-substituted imidazole involves the use of a brominating agent such as N-bromosuccinimide (NBS).[1]

General Procedure:

-

The precursor, 2-isopropyl-1H-imidazole, is dissolved in a suitable solvent.

-

A brominating agent, such as N-bromosuccinimide (NBS), is added to the solution. The reaction conditions, including temperature and the choice of solvent, are optimized to ensure high yield of the desired 4,5-dibromo derivative.[1]

-

The reaction progress is monitored using appropriate analytical techniques.

-

Upon completion, the product is isolated and purified.

The regioselectivity of this reaction is influenced by both electronic and steric factors, with the C4 and C5 positions being the primary targets for electrophilic attack on the imidazole ring.[1]

Chemical Reactivity and Applications

This compound is a versatile scaffold with significant potential in medicinal chemistry and materials science.[1]

A core application of this compound is as a precursor in the synthesis of novel photosensitizers for Photodynamic Therapy (PDT).[1] The presence of bromine atoms on the imidazole ring can enhance a molecule's ability to generate singlet oxygen, a highly reactive species crucial for the efficacy of PDT.[1] This mechanism is also fundamental to Antimicrobial Photodynamic Therapy (aPDT), a promising treatment against a broad spectrum of pathogens without inducing drug resistance.[1]

The bromine atoms at the C4 and C5 positions are key to the compound's reactivity, allowing for further functionalization.

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines.[1] This allows for the introduction of diverse functional groups to the imidazole core. The C5-bromo substituent is generally more readily displaced than the C4-bromo substituent due to the higher electrophilicity of the C5 position in N-unsubstituted imidazoles.[1]

Selective Debromination: It is possible to selectively remove one of the bromine atoms to yield a mono-brominated product. The use of Grignard reagents, such as isopropyl magnesium chloride, has been shown to be effective for selective debromination in analogous systems through a halogen-metal exchange mechanism.[1] This high degree of selectivity is crucial for creating specific building blocks for further synthesis.[1]

References

The Biological Frontier of 4,5-dibromo-2-isopropyl-1H-imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic functionalization of the imidazole ring can modulate its physicochemical properties and biological activity. This technical guide focuses on the derivatives of 4,5-dibromo-2-isopropyl-1H-imidazole, a scaffold that, while not extensively studied for its intrinsic bioactivity, serves as a crucial building block in the synthesis of novel therapeutic agents. The introduction of bromine atoms at the 4 and 5 positions, combined with an isopropyl group at the 2 position, offers unique opportunities for synthetic elaboration and tuning of electronic properties, making its derivatives promising candidates for various biomedical applications, most notably in antimicrobial and anticancer photodynamic therapy (PDT). This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these derivatives, with a focus on their potential as photosensitizers.

Synthetic Pathways and Derivatives

The primary utility of this compound lies in its role as a precursor for more complex molecules. The bromine atoms are amenable to displacement by various nucleophiles or can participate in coupling reactions, allowing for the introduction of diverse pharmacophoric groups. A notable example is the synthesis of sophisticated photosensitizers for photodynamic therapy.

A key synthetic strategy involves the derivatization of the core imidazole structure to enhance its photophysical properties. For instance, a boron-complexed derivative of a closely related 4,5-dibromo-1H-imidazole has been synthesized to increase the efficiency of singlet oxygen production, a critical factor for PDT efficacy.[1]

Representative Synthesis of a Boron-Complexed 4,5-dibromo-1H-imidazole Derivative

A multi-step synthesis is employed to yield a boron-2-(4,5-dibromo-1H-imidazol-2-yl)-3,5-dipyrazolopyridine complex, a fluorescent molecule with potential for antimicrobial photodynamic therapy (aPDT).[1]

Step 1: Synthesis of 2-(1H-imidazole-2-yl)-3,5-bis(1-methyl-1H-pyrazole-4-yl) pyridine (4) This intermediate is prepared through a condensation reaction involving 3,5-bis(1-methyl-1H-pyrazole-4-yl) picolinaldehyde, aqueous glyoxal, and ammonia in ethanol.[1]

Step 2: Synthesis of 2-(4,5-dibromo-1H-imidazol-2-yl)-3,5-bis(1-methyl-1H-pyrazole-4-yl) pyridine (5) The imidazole ring of intermediate 4 is brominated using bromine in chloroform to yield the dibrominated compound 5 .[1]

Step 3: Synthesis of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex (6) The final complex is formed by reacting intermediate 5 with triethylamine and boron trifluoride etherate in chloroform.[1]

The following diagram illustrates this synthetic workflow:

Biological Activity and Mechanism of Action

Derivatives of this compound are primarily investigated for their potential in photodynamic therapy. The core concept of PDT is the use of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to target cells like microbes or cancer cells. The bromine atoms in the imidazole ring are thought to enhance intersystem crossing, a key process for efficient singlet oxygen production.[2]

Photophysical Properties

The photophysical properties of these derivatives are critical to their function as photosensitizers. Key parameters include the maximum absorption and emission wavelengths, Stokes shift (the difference between the maximum absorption and emission wavelengths), and fluorescence quantum yield.

Table 1: Photophysical Properties of a Representative Boron-Complexed 4,5-dibromo-1H-imidazole Derivative (6) in Various Solvents[1]

| Solvent | Max. Absorption (nm) | Max. Emission (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| Dichloromethane | 406 | 490 | 84 | 0.170 |

| Tetrahydrofuran | 406 | 492 | 86 | 0.262 |

| Acetonitrile | 393 | 497 | 104 | 0.111 |

| N,N-Dimethylformamide | 402 | 493 | 91 | 0.134 |

| Ethanol | 398 | 487 | 89 | 0.082 |

Fluorescence quantum yield was calculated using fluorescein as a reference.

Antimicrobial and Anticancer Potential

Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Other Imidazole Derivatives Against Various Microbes

| Compound | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |

| HL1 | 625 | 1250 | >2500 | >2500 | Not Tested | [3] |

| HL2 | 625 | 625 | 1250 | 1250 | Not Tested | [3] |

| IMA-1 | >1000 | Not Tested | >1000 | >1000 | Not Tested | [4] |

Note: The compounds in this table are not direct derivatives of this compound and are presented for illustrative purposes.

The proposed mechanism of action for the photodynamic activity of these compounds is illustrated below.

Experimental Protocols

Synthesis of Boron-2-(4,5-dibromo-1H-imidazol-2-yl)-3,5-dipyrazolopyridine complex (6)[1]

-

Synthesis of Intermediate 5: To a solution of 2-(1H-imidazole-2-yl)-3,5-bis(1-methyl-1H-pyrazole-4-yl) pyridine (30.2 mg, 0.1 mmol) in 4.5 mL of chloroform, a solution of bromine (31.82 mg, 0.2 mmol) in 1 mL of chloroform is added. The reaction mixture is stirred, and upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography (chloroform:methanol, 98:2, v/v) to yield compound 5 as a yellow solid.

-

Synthesis of Final Complex 6: Intermediate 5 (43.6 mg, 0.094 mmol) is dissolved in 2 mL of chloroform, and the solution is purged with nitrogen gas. Triethylamine (196 µL, 1.41 mmol) and boron trifluoride etherate (196 µL, 1.56 mmol) are added. After the reaction, the mixture is purified by column chromatography (chloroform:methanol, 94.6:5.4, v/v) to obtain the final product 6 as a light green solid.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is determined by a relative method using a known photosensitizer as a reference (e.g., Rose Bengal) and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is consumed in the presence of singlet oxygen, leading to a decrease in its absorbance.

-

Prepare solutions of the test compound and the reference photosensitizer in a suitable solvent (e.g., ethanol) with matched absorbance at the irradiation wavelength.

-

Add a solution of DPBF to both the sample and reference solutions.

-

Irradiate the solutions with a light source at the appropriate wavelength.

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time for both solutions.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample) where ΦΔ_ref is the known quantum yield of the reference, k is the rate constant of DPBF decomposition (obtained from the slope of the absorbance vs. time plot), and A is the absorbance of the photosensitizer at the irradiation wavelength.

In Vitro Photocytotoxicity Assessment (MTT Assay)

The photocytotoxicity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seed cells (e.g., cancer cell lines or microbial cells) in 96-well plates and incubate to allow for attachment.

-

Treat the cells with various concentrations of the photosensitizer and incubate in the dark for a specified period.

-

Irradiate the cells with light of the appropriate wavelength and dose. A parallel set of plates should be kept in the dark to assess dark toxicity.

-

After irradiation, incubate the cells for a further period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

While this compound itself may not be the primary active agent, its derivatives, particularly those designed as photosensitizers, hold significant promise for applications in photodynamic therapy. The synthetic accessibility and the potential for tuning the photophysical properties of these derivatives make them an attractive area for further research and development in the fields of antimicrobial and anticancer therapies. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel compounds. Future studies should focus on synthesizing a broader range of derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships and identify lead candidates for preclinical development.

References

- 1. Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|High-Purity [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4,5-dibromo-2-isopropyl-1H-imidazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4,5-dibromo-2-isopropyl-1H-imidazole, a halogenated heterocyclic compound with applications as a building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its characterization and the experimental procedures for obtaining spectroscopic data.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the direct electrophilic bromination of 2-isopropyl-1H-imidazole.[1] The subsequent characterization of the purified product relies on a suite of spectroscopic techniques to confirm its chemical structure and purity. The logical workflow for this process is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The presence of two bromine atoms on the imidazole ring is expected to have a significant deshielding effect on the ring carbons and the N-H proton. In the ¹H-NMR spectrum, the proton signals are anticipated in distinct regions corresponding to the isopropyl group and the N-H proton of the imidazole ring.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | ~7.0 |

| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 |

| NH | 12.0 - 14.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -2 | 150 - 155 |

| C -4 / C -5 | 110 - 120 |

| -C H(CH₃)₂ | 25 - 30 |

| -CH(C H₃)₂ | 20 - 25 |

Infrared (IR) Spectroscopy

The following IR data is for the precursor, 2-isopropyl-1H-imidazole, and provides a reference for the characteristic vibrational modes of the core structure. The spectrum of the brominated compound would exhibit additional peaks characteristic of C-Br stretching.

Table 3: Experimental IR Data for 2-Isopropyl-1H-imidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | N-H stretching |

| 2960-2870 | Medium-Strong | C-H stretching (isopropyl) |

| ~1580 | Medium | C=N stretching |

| ~1470 | Medium | C=C stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The following data is for the precursor, 2-isopropyl-1H-imidazole.

Table 4: Experimental Mass Spectrometry Data for 2-Isopropyl-1H-imidazole

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ |

| 95 | 80 | [M - CH₃]⁺ |

| 68 | 40 | [M - C₃H₆]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures suitable for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum to obtain the chemical shifts of the carbon atoms.

-

IR Spectroscopy

-

Sample Preparation (Thin Solid Film) :

-

Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[2][3]

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[2][3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2][3]

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For a halogenated compound, GC-MS with an appropriate detector can be effective.[4][5]

-

Data Acquisition (GC-MS) :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.

-

The mass spectrometer will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Acquire the mass spectrum over a suitable mass range.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

Examine the isotopic distribution pattern to confirm the presence and number of bromine atoms.

-

References

- 1. This compound|High-Purity [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 5. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 4,5-dibromo-2-isopropyl-1H-imidazole in common solvents

An In-depth Technical Guide on the Solubility and Stability of 4,5-dibromo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for the specific compound this compound (CAS No. 885266-63-7) is limited. This guide provides a comprehensive framework based on the known properties of structurally similar halogenated imidazole derivatives, established analytical methodologies, and general principles of medicinal chemistry. The protocols and data tables provided herein are intended to serve as a template for researchers to conduct their own empirical studies.

Introduction to this compound

This compound is a halogenated heterocyclic compound. The imidazole ring is a common scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The presence of two bromine atoms on the imidazole core significantly influences the molecule's physicochemical properties, including its lipophilicity, reactivity, and potential for forming halogen bonds.[3] The isopropyl group at the C2 position adds steric bulk and further increases lipophilicity. This compound is noted for its application as a building block in the synthesis of novel organic compounds, such as photosensitizers for Photodynamic Therapy (PDT).[4]

Predicted Solubility Profile

Based on the structure and data from analogous compounds like 4,5-dibromo-1H-imidazole and 5-bromo-4-nitro-1H-imidazole, a qualitative solubility profile can be predicted.[5][6]

-

Aqueous Solubility: Expected to be low. The hydrophobic nature of the two bromine atoms and the isopropyl group likely diminishes the polar character of the imidazole ring, leading to poor solubility in water.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally effective at dissolving a wide range of organic molecules.[5][6]

-

Other Organic Solvents (e.g., Methanol, Ethanol, Dichloromethane): Moderate to good solubility is anticipated. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding with protic solvents like alcohols, while the overall structure is compatible with chlorinated solvents.[5]

Table 1: Template for Thermodynamic Solubility Data

This table is a template for recording experimental results. Values are not pre-filled.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | HPLC-UV | ||

| Methanol (MeOH) | 25 | HPLC-UV | ||

| Ethanol (EtOH) | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Dichloromethane (DCM) | 25 | HPLC-UV | ||

| Acetonitrile (ACN) | 25 | HPLC-UV |

Predicted Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation pathways and establish its intrinsic stability.[7][8]

-

pH Stability: The imidazole ring is generally stable, but extreme pH conditions can lead to degradation. The electron-withdrawing nature of the bromine atoms may affect the pKa of the imidazole protons. Systematic studies across a range of pH values are necessary.

-

Oxidative Stability: The compound's sensitivity to oxidation should be evaluated, typically using hydrogen peroxide.[9]

-

Thermal Stability: As a solid, the compound is likely stable at ambient temperatures, but its stability in solution at elevated temperatures must be determined.[9]

-

Photostability: Exposure to UV or visible light can cause degradation in many organic molecules. Photostability testing is a standard part of forced degradation studies as per ICH guidelines.[9][10]

Table 2: Template for Forced Degradation Study Results

This table is a template for recording experimental results. "Parent Compound Remaining (%)" is a typical metric.

| Stress Condition | Reagent/Details | Incubation Time | Temperature (°C) | Parent Compound Remaining (%) | Major Degradants Observed (if any) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 | ||

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 | ||

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | 25 | ||

| Thermal | Solid State | 7 days | 80 | ||

| Thermal | In Solution (e.g., 50:50 ACN:H₂O) | 7 days | 80 | ||

| Photolytic | ICH Q1B Option 2 (UV/Vis light) | Variable | 25 |

Experimental Protocols

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.[11][12]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The excess solid should be visible.

-

Add a known volume of the desired solvent (e.g., 1 mL).

-

Seal the vials tightly and place them on an orbital shaker.

-

Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).[13]

-

After incubation, visually inspect the vials to ensure excess solid remains.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it using a syringe filter into a clean vial.

-

Dilute the filtrate with an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

Protocol for Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound precipitating from a DMSO stock solution and is useful for early drug discovery.[11][14]

Objective: To determine the concentration at which the compound precipitates from an aqueous solution when introduced from a DMSO stock.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV method)

-

Plate reader (Nephelometer or UV-Vis spectrophotometer)[11][15]

Procedure (Direct UV Method):

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[15]

-

Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 98 µL for a final volume of 100 µL and 2% DMSO).[15]

-

Seal the plate and mix thoroughly. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[15]

-

After incubation, separate the undissolved precipitate by filtration using a filter plate.

-

Measure the UV absorbance of the filtrate in a UV-transparent plate using a spectrophotometer.

-

Calculate the concentration of the dissolved compound by comparing its absorbance to a calibration curve prepared in the same assay buffer with 2% DMSO.

Protocol for Forced Degradation (Stress Testing)

This protocol outlines a standard approach to assess the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.[7][9]

Objective: To identify potential degradation products, elucidate degradation pathways, and determine the intrinsic stability of the molecule.[16]

Procedure:

-

Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%. Incubate at room temperature.[9]

-

Thermal Stress: Store the stock solution and a sample of the solid powder in an oven at a high temperature (e.g., 80°C).[16]

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[10]

-

Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-UV/MS) to determine the percentage of the parent compound remaining and to profile any degradation products.[9]

Visualized Workflows and Pathways

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for characterizing a new chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Hypothetical Signaling Pathway Involvement

Imidazole-based scaffolds are frequently found in kinase inhibitors.[17] The diagram below shows a hypothetical scenario where a compound like this compound could act as an inhibitor in a generic MAP Kinase signaling pathway, which is often implicated in cancer.

Caption: Hypothetical Inhibition of the MAPK Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound|High-Purity [benchchem.com]

- 5. Buy 4,5-Dibromo-1H-imidazole | 2302-30-9 [smolecule.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ijsdr.org [ijsdr.org]

- 8. apicule.com [apicule.com]

- 9. pharmatimesofficial.com [pharmatimesofficial.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. enamine.net [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 17. ijsrtjournal.com [ijsrtjournal.com]

An In-depth Technical Guide to 4,5-dibromo-2-isopropyl-1H-imidazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dibromo-2-isopropyl-1H-imidazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is rooted in the systematic exploration of imidazole chemistry and the functionalization of this important pharmacophore. This document details the logical synthetic pathways, key experimental protocols, physicochemical properties, and the burgeoning interest in its application as a photosensitizer in photodynamic therapy (PDT). All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Introduction and Historical Context

The development of this compound is not attributed to a single discovery but rather emerges from the broader history of imidazole synthesis and the strategic use of halogenation to modulate the electronic and biological properties of organic molecules. Imidazoles are a class of heterocyclic compounds that are fundamental components of many biologically active molecules, including amino acids (histidine) and purines.

The journey to this compound begins with its precursor, 2-isopropyl-1H-imidazole. The synthesis of 2-substituted imidazoles has been an area of active research for over a century, with foundational methods like the Debus-Radziszewski synthesis providing the initial chemical grammar. The introduction of an isopropyl group at the 2-position enhances lipophilicity, a key parameter in drug design.

The subsequent step, the dibromination at the 4 and 5 positions, is a strategic chemical modification. Halogenation, particularly bromination, of aromatic rings is a well-established method to alter a molecule's physicochemical properties. In the context of medicinal chemistry, the introduction of bromine atoms can enhance the efficacy of a drug candidate through several mechanisms, including increased binding affinity to target proteins and improved pharmacokinetic profiles.

Furthermore, the presence of heavy atoms like bromine in a conjugated system is known to enhance the generation of singlet oxygen upon photoirradiation, a key principle behind photodynamic therapy (PDT).[1] This has led to the investigation of brominated imidazoles, including this compound, as potential photosensitizers for the treatment of cancers and microbial infections.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its precursor is crucial for its application in research and development.

Table 1: Physicochemical Properties of 2-isopropyl-1H-imidazole

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂ | [2][3] |

| Molecular Weight | 110.16 g/mol | [2][4] |

| CAS Number | 36947-68-9 | [2] |

| Melting Point | 129-134 °C | [2][4] |

| Boiling Point | 256-260 °C | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in Chloroform, Methanol | |

| pKa | 14.30 ± 0.10 (Predicted) | [4] |

| LogP | 1.051 (Calculated) | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈Br₂N₂ | [6] |

| Molecular Weight | 267.95 g/mol | [1] |

| CAS Number | 885266-63-7 | [1] |

| Appearance | Not specified (likely a solid) | |

| ¹H-NMR | Signals corresponding to the isopropyl group and the N-H proton of the imidazole ring are expected. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process, starting with the synthesis of the 2-isopropyl-1H-imidazole precursor, followed by its dibromination.

Synthesis of 2-isopropyl-1H-imidazole

A common method for the synthesis of 2-isopropyl-1H-imidazole involves the reaction of isobutyraldehyde, glyoxal, and ammonia.[7]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, a 25% aqueous solution of ammonia is charged.

-

Aldehyde Addition: Isobutyraldehyde is added dropwise to the ammonia solution at a controlled temperature (e.g., 25 °C) over a period of 30 minutes.

-

Glyoxal Addition: A 40% aqueous solution of glyoxal is then added dropwise to the reaction mixture over a period of 2 hours at the same controlled temperature.

-

Reaction: The mixture is stirred for an additional 2 hours.

-

Isolation: The resulting white suspension is filtered and dried to yield 2-isopropyl-1H-imidazole as a white crystalline solid.[7]

References

- 1. This compound|High-Purity [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Isopropylimidazole [webbook.nist.gov]

- 4. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]

- 5. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. calpaclab.com [calpaclab.com]

- 7. JP5111787B2 - Method for producing 2-alkylimidazole - Google Patents [patents.google.com]

4,5-dibromo-2-isopropyl-1H-imidazole precursors and starting materials

An In-depth Technical Guide to the Precursors and Starting Materials for 4,5-dibromo-2-isopropyl-1H-imidazole

This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and starting materials for the formation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the key synthetic strategies, experimental protocols, and quantitative data where available, offering a foundational resource for the synthesis of this valuable chemical building block.

Introduction

This compound is a halogenated imidazole derivative with significant applications in medicinal chemistry and materials science.[1] Its structure is particularly valuable as a precursor for synthesizing novel organic compounds, such as photosensitizers for Photodynamic Therapy (PDT), due to the ability of the dibromo-imidazole moiety to enhance the generation of singlet oxygen.[1] The synthesis of this target molecule primarily involves two key stages: the formation of the 2-isopropyl-1H-imidazole core, followed by its regioselective bromination at the C4 and C5 positions.

Synthesis of the Core Precursor: 2-Isopropyl-1H-imidazole

The immediate precursor to the target compound is 2-isopropyl-1H-imidazole.[2] This versatile intermediate can be synthesized through several established methods, with the choice depending on factors like the availability of starting materials, desired yield, and scalability.

Synthetic Methodologies

Two primary routes for the synthesis of 2-isopropyl-1H-imidazole are commonly cited:

-

Debus-Radziszewski Imidazole Synthesis: This classical method involves the multi-component condensation of an α-dicarbonyl compound (e.g., glyoxal), an aldehyde (isobutyraldehyde), and ammonia. While a foundational method, it can sometimes be associated with lower yields and the formation of byproducts.

-

Amidine Condensation with α-Haloketones: A more targeted approach involves the reaction of isopropylamidine with an α-haloketone, such as bromoacetaldehyde diethyl acetal. This reaction proceeds through a nucleophilic substitution followed by cyclization to form the desired imidazole ring.[1]

The overall synthetic logic is to first construct the 2-isopropyl-substituted imidazole ring, which then serves as the substrate for the subsequent bromination step.

Experimental Protocol: Amidine Condensation (Illustrative)

While specific experimental data is proprietary or varies by publication, a general protocol based on the amidine condensation route is as follows:

-

Amidine Formation: Prepare isopropylamidine, typically from the corresponding nitrile (isobutyronitrile) via the Pinner reaction or other standard methods.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve the α-haloketone (e.g., bromoacetaldehyde diethyl acetal) in a suitable solvent.

-

Condensation: Add the prepared isopropylamidine to the solution. The reaction is often heated to reflux to drive the cyclization.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled. An aqueous work-up is performed to remove salts and water-soluble impurities. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 2-isopropyl-1H-imidazole.

Precursor Starting Materials

The table below summarizes the key starting materials required for the synthesis of the 2-isopropyl-1H-imidazole precursor.

| Synthesis Route | Starting Material | Role | CAS Number |

| Debus-Radziszewski | Glyoxal | α-Dicarbonyl | 107-22-2 |

| Isobutyraldehyde | Aldehyde | 78-84-2 | |

| Ammonia | Nitrogen Source | 7664-41-7 | |

| Amidine Condensation | Isopropylamidine | Amidine Component | N/A |

| α-Haloketone (e.g., Bromoacetaldehyde) | Ketone Component | 75305-23-6 |

Synthesis of this compound

The conversion of the 2-isopropyl-1H-imidazole precursor to the final product is achieved through direct halogenation. This step is critical for introducing the bromine atoms that impart many of the compound's useful properties.

Reaction Principle: Electrophilic Aromatic Substitution

The direct bromination of the imidazole ring is a form of electrophilic aromatic substitution. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophilic brominating agents. The C4 and C5 positions are particularly activated and thus are the primary sites for substitution.[1] The isopropyl group at the C2 position sterically and electronically directs the bromination to these positions, leading to the desired 4,5-dibromo product with high regioselectivity.[1]

Experimental Protocol: Direct Bromination

The following is a generalized protocol for the dibromination of 2-isopropyl-1H-imidazole.

-

Dissolution: Dissolve the 2-isopropyl-1H-imidazole precursor in a suitable aprotic polar solvent (e.g., THF, DMF) in a reaction flask.

-

Temperature Control: Cool the solution in an ice bath to control the reaction rate and minimize the formation of side products.[1]

-

Reagent Addition: Slowly add at least two equivalents of a brominating agent, such as N-bromosuccinimide (NBS), to the solution.[1] The use of NBS is often preferred as it provides a controlled source of electrophilic bromine.[1]

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC until the starting material is consumed.

-

Quenching and Extraction: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy any excess bromine. The product is then typically extracted into an organic solvent.

-

Purification: The organic layers are combined, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Bromination Reagents and Conditions

The table below outlines the key components and conditions for the bromination step.

| Component | Description | Purpose / Rationale |

| Substrate | 2-Isopropyl-1H-imidazole | The direct precursor to be brominated. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine for substitution.[1] |

| Stoichiometry | > 2 equivalents | To ensure complete dibromination at both C4 and C5 positions.[1] |

| Solvent | Aprotic Polar (e.g., THF, DMF) | Aids in dissolving reactants and stabilizing reaction intermediates.[1] |

| Temperature | Low (e.g., 0 °C to RT) | To control the reaction rate and minimize potential side reactions.[1] |

Experimental Workflow Overview

The end-to-end process for synthesizing this compound involves a logical sequence of steps from precursor synthesis to final product purification and analysis.

Conclusion

The synthesis of this compound is a well-defined process hinging on two key transformations: the initial construction of the 2-isopropyl-1H-imidazole ring and its subsequent regioselective dibromination. The choice of starting materials for the precursor synthesis can be adapted based on laboratory availability, with methods like amidine condensation offering a direct route. The bromination step is a robust electrophilic substitution, effectively controlled by the use of reagents like NBS and managed reaction conditions. This guide provides the foundational knowledge for researchers to successfully synthesize this important chemical intermediate for further applications in research and development.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 4,5-dibromo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The functionalization of the imidazole ring is a key strategy in drug discovery for fine-tuning the pharmacological properties of lead compounds.[3][4] Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[5]

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4,5-dibromo-2-isopropyl-1H-imidazole as a key building block. This substrate offers two reactive bromine atoms at the C4 and C5 positions, allowing for selective mono- or di-arylation to generate a diverse library of substituted imidazoles for screening in drug discovery programs. The isopropyl group at the C2 position provides steric bulk that can influence the regioselectivity of the coupling reaction and modulate the biological activity of the final products.

Regioselectivity in the Suzuki-Miyaura Coupling of this compound

In the case of N-unprotected 4,5-dibromoimidazoles, the electronic properties of the imidazole ring generally render the C5 position more susceptible to electrophilic attack and oxidative addition of the palladium catalyst. This is attributed to the greater electrophilicity of the C5 position in N-unsubstituted imidazoles. Therefore, mono-arylation is expected to occur preferentially at the C5 position, yielding 4-bromo-5-aryl-2-isopropyl-1H-imidazole as the major product. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions, and in some cases, a mixture of C4 and C5-arylated products may be obtained.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and desired outcomes.

General Procedure for Mono-Arylation of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related haloimidazoles.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, DMF, Toluene, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (0.01-0.05 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired mono-arylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura cross-coupling of this compound. Please note that these are representative examples, and actual results may vary.

Table 1: Optimization of Reaction Conditions for Mono-Arylation

| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Predominant Isomer | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | C5-Aryl | 65-75 |

| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | C5-Aryl | 70-85 |

| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 6 | C5-Aryl | 75-90 |

| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 80 | 18 | C5-Aryl | 60-70 |

Table 2: Substrate Scope with Various Arylboronic Acids

(Using optimized conditions from Table 1, Entry 3)

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-bromo-2-isopropyl-5-phenyl-1H-imidazole | 88 |

| 2 | 4-Methoxyphenylboronic acid | 4-bromo-2-isopropyl-5-(4-methoxyphenyl)-1H-imidazole | 91 |

| 3 | 3-Chlorophenylboronic acid | 4-bromo-5-(3-chlorophenyl)-2-isopropyl-1H-imidazole | 85 |

| 4 | 2-Thienylboronic acid | 4-bromo-2-isopropyl-5-(thiophen-2-yl)-1H-imidazole | 82 |

| 5 | 4-Pyridinylboronic acid | 4-bromo-2-isopropyl-5-(pyridin-4-yl)-1H-imidazole | 75 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Photosensitizers from 4,5-Dibromo-2-isopropyl-1H-imidazole for Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer. Imidazole-based compounds have emerged as a promising class of photosensitizers due to their versatile chemical structure, which allows for the tuning of their photophysical properties and biological activity.

This document provides detailed application notes and protocols for the synthesis of novel photosensitizers derived from 4,5-dibromo-2-isopropyl-1H-imidazole. The bromine atoms at the 4 and 5 positions of the imidazole ring serve as versatile handles for introducing various functional groups through cross-coupling reactions, enabling the creation of a diverse library of photosensitizers with tailored properties for PDT applications.

Synthesis of Photosensitizers

The general strategy for the synthesis of photosensitizers from this compound involves two key stages: the synthesis of the dibrominated imidazole precursor and its subsequent functionalization via palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, starting from 2-isopropyl-1H-imidazole.

Materials:

-

2-isopropyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-isopropyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.

Protocol 2: Synthesis of Photosensitizers via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the functionalization of this compound with various aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl/heteroaryl boronic acid or ester (2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (2.5 equivalents), palladium catalyst (5 mol%), and the base (3 equivalents).

-

Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired photosensitizer.

Note: Similar protocols can be adapted for Stille (using organostannanes) and Sonogashira (using terminal alkynes) cross-coupling reactions to introduce a wider variety of functional groups.

Photophysical and Photochemical Characterization

A comprehensive evaluation of the photophysical and photochemical properties of the synthesized photosensitizers is crucial to determine their potential for PDT.

Table 1: Photophysical and Photochemical Data of Imidazole-Based Photosensitizers

| Compound ID | λₐₑₛ (nm) | λₑₘ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φբ) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| PS-IM-01 | 406 | 497 | Not Reported | 0.262 | Not Reported | THF | [1] |

| PS-IM-02 | 507 | 516 | Not Reported | Not Reported | Not Reported | DCM | [2] |

| PS-IM-03 | 420 | 650 | 5.5 x 10⁵ | 0.03 | 0.64 | DMF | [3] |

| PS-IM-04 | 415 | 660 | 4.8 x 10⁵ | 0.05 | 0.55 | DMF | [3] |

This table presents a selection of data for representative imidazole-based photosensitizers to illustrate the range of properties that can be achieved. Researchers should experimentally determine these values for their newly synthesized compounds.

Protocol 3: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen. This protocol describes a common method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.

Materials:

-

Synthesized photosensitizer

-

1,3-Diphenylisobenzofuran (DPBF)

-

Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)

-

Spectrophotometer

-

Light source with a specific wavelength for excitation

-

Cuvettes

Procedure:

-

Prepare solutions of the synthesized photosensitizer and the reference photosensitizer with identical absorbance at the excitation wavelength in a suitable solvent.

-

Prepare a stock solution of DPBF in the same solvent.

-

In a cuvette, mix the photosensitizer solution with the DPBF solution.

-

Irradiate the solution with the light source while monitoring the decrease in absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) over time.

-

Repeat the measurement with the reference photosensitizer under identical conditions.

-

The singlet oxygen quantum yield of the sample (ΦΔₛₐₘ) can be calculated using the following equation: ΦΔₛₐₘ = ΦΔᵣₑբ * (kₛₐₘ / kᵣₑբ) * (Iₐ,ᵣₑբ / Iₐ,ₛₐₘ) where ΦΔᵣₑբ is the singlet oxygen quantum yield of the reference, k is the slope of the plot of DPBF absorbance versus time, and Iₐ is the rate of light absorption by the photosensitizer.

In Vitro Evaluation of Photosensitizers for PDT

Protocol 4: Assessment of Phototoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the phototoxicity of photosensitizers.

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Cell culture medium and supplements

-

Synthesized photosensitizer

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Light source for PDT

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 24 hours) in the dark.

-

Wash the cells with phosphate-buffered saline (PBS) and add fresh medium.

-

Expose the cells to light from a suitable light source for a defined duration. A set of control wells should be kept in the dark to assess dark toxicity.

-

After light exposure, incubate the cells for another 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death upon irradiation).

Protocol 5: Cellular Uptake and Localization

Understanding the cellular uptake and subcellular localization of a photosensitizer is crucial for predicting its mechanism of action and efficacy.

Materials:

-

Cancer cell line

-

Synthesized photosensitizer (preferably fluorescent)

-

Fluorescence microscope or flow cytometer

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

-

Confocal microscope (for colocalization studies)

Procedure:

A. Cellular Uptake (Flow Cytometry):

-

Treat cells with the photosensitizer for various time points.

-

Harvest the cells and wash with PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity over time indicates cellular uptake.

B. Subcellular Localization (Fluorescence Microscopy):

-

Grow cells on coverslips or in glass-bottom dishes.

-

Incubate the cells with the fluorescent photosensitizer.

-

For colocalization studies, co-incubate with organelle-specific probes.

-

Wash the cells and observe them under a fluorescence or confocal microscope. The overlap of the photosensitizer's fluorescence signal with that of the organelle-specific probe will reveal its subcellular localization.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathways

PDT-induced cell death can occur through apoptosis, necrosis, or autophagy, depending on the photosensitizer, its subcellular localization, and the light dose. Photosensitizers that accumulate in the mitochondria are known to be potent inducers of apoptosis. The generated ROS can lead to the opening of the mitochondrial permeability transition pore (MPTP), release of cytochrome c, and subsequent activation of the caspase cascade.

This diagram illustrates a simplified pathway of apoptosis induced by a mitochondrially-localized photosensitizer. Upon light activation, the photosensitizer generates ROS, which leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.

Experimental Workflow

This workflow outlines the key steps in the development and evaluation of new photosensitizers, from synthesis and characterization to in vitro testing and lead candidate selection.

Conclusion

The synthetic versatility of this compound makes it an excellent starting material for the development of novel photosensitizers for PDT. By employing various cross-coupling reactions, a wide range of functionalities can be introduced to fine-tune the photophysical, photochemical, and biological properties of the resulting compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to synthesize and evaluate new imidazole-based photosensitizers, ultimately contributing to the advancement of photodynamic therapy.

References

- 1. Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole Metalloporphyrins as Photosensitizers for Photodynamic Therapy: Role of Molecular Charge, Central Metal and Hydroxyl Radical Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 4,5-dibromo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prominent targets for therapeutic intervention. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors. The versatile building block, 4,5-dibromo-2-isopropyl-1H-imidazole, offers a unique platform for the synthesis of novel kinase inhibitors. The two bromine atoms provide reactive handles for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of chemical space and the optimization of inhibitor potency and selectivity.

This document provides a detailed protocol for the synthesis of a representative kinase inhibitor targeting p38 mitogen-activated protein kinase (MAPK) using this compound as the starting material. It also includes a general protocol for evaluating the inhibitory activity of the synthesized compounds and an overview of the targeted signaling pathway.

Data Presentation: Inhibitory Activity of Representative Imidazole-Based p38 MAPK Inhibitors

The following table summarizes the in vitro inhibitory activity of several known imidazole-based inhibitors of p38α MAPK. This data is presented to provide a reference for the expected potency of kinase inhibitors derived from an imidazole scaffold.

| Compound | Target Kinase | IC50 (nM) | Reference Compound Example |

| 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | p38α MAPK | 48.0 | SB 203580 |

| Doramapimod (BIRB 796) | p38α MAPK | 17.0 | |

| Neflamapimod (VX-745) | p38α MAPK | 51.0 | |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative AA6 | p38 MAP kinase | 403.57 | [1][2] |

Experimental Protocols

Synthesis of a Representative p38 MAPK Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol describes a hypothetical synthesis of a 4,5-diaryl-2-isopropyl-1H-imidazole, a potential p38 MAPK inhibitor, from this compound. The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[3][4][5][6]

Materials:

-

This compound

-

4-Fluorophenylboronic acid

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and pyridine-4-boronic acid (1.2 mmol).

-

Catalyst and Base Addition: Add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (3.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous 1,4-dioxane and 5 mL of deionized water to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and wash with 2 x 25 mL of water and 1 x 25 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(4-fluorophenyl)-5-(pyridin-4-yl)-2-isopropyl-1H-imidazole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a general protocol for determining the IC50 value of a synthesized compound against a target kinase.[7][8][9]